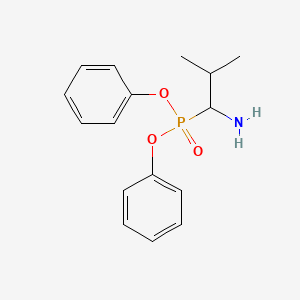
Diphenyl (1-amino-2-methylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (1-amino-2-methylpropyl)phosphonate is an organic compound with the molecular formula C₁₆H₂₀NO₃P and a molecular weight of 305.31 g/mol . This compound is part of the phosphonate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl (1-amino-2-methylpropyl)phosphonate can be synthesized through various methods. One common method involves the reaction of anilines with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction with salicylic acid as a catalyst makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl (1-amino-2-methylpropyl)phosphonate undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Hydrolysis
- Oxidation : Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution : This compound can undergo substitution reactions with reagents like halogens or alkylating agents.
- Hydrolysis : Acidic or basic conditions can facilitate the hydrolysis of this compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives .
Applications De Recherche Scientifique
Diphenyl (1-amino-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Investigated for its potential as an enzyme inhibitor.
- Medicine : Explored for its potential therapeutic properties, including anticancer and antiviral activities.
- Industry : Utilized in the production of flame retardants and plasticizers .
Mécanisme D'action
The mechanism of action of diphenyl (1-amino-2-methylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Diphenylphosphite
- Ethyl diphenylphosphinite
- Diethyl phenylphosphonite
Uniqueness: Diphenyl (1-amino-2-methylpropyl)phosphonate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group tolerance, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
73270-42-5 |
|---|---|
Formule moléculaire |
C16H20NO3P |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
1-diphenoxyphosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3 |
Clé InChI |
OFQJMBVXCZFBPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


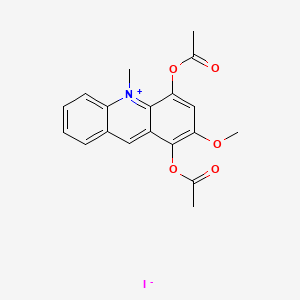
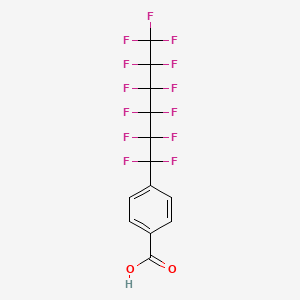


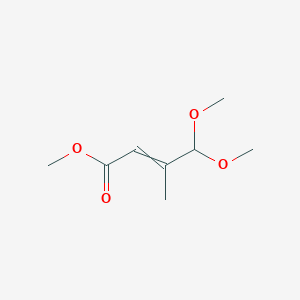
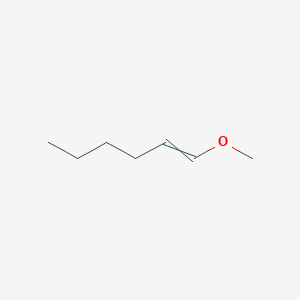
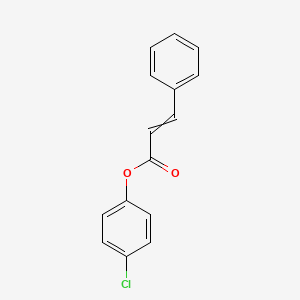
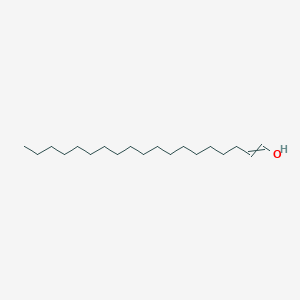

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
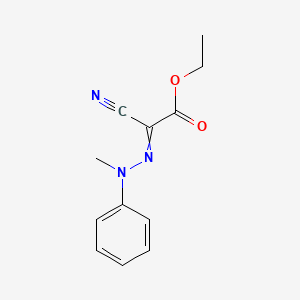

![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

